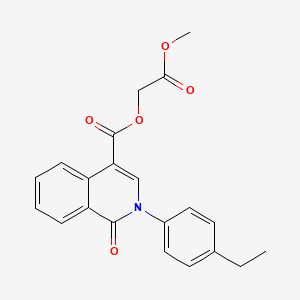

![molecular formula C15H22N6O2 B3017129 3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-89-0](/img/structure/B3017129.png)

3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of triazine-dione, which is a class of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. The specific compound mentioned includes tetramethyl and methylpropyl groups, which suggests modifications that could impact its physical and chemical properties.

Synthesis Analysis

The synthesis of related triazine-dione compounds involves cyclodimerization and cycloaddition reactions. For instance, annulated 1,3,5-triazine-2,4(1H,3H)-diones are synthesized through a 4π+2π cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes by a 2π+2π cycloaddition reaction with phenyl isocyanate or phenyl isothiocyanate . Similarly, 3-alkyl-5,6,7,8-tetrahydro-s-triazolo[4,3-b][1,2,4]triazine-6,7-diones are prepared from 4,5-diamino-1,2,4-triazoles and diethyl oxalate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazine-diones is characterized by a triazine ring fused with two ketone groups. The presence of alkyl groups, as seen in the compound being analyzed, can influence the electron distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules. The exact structure would require further analysis, such as spectroscopy or X-ray crystallography, to determine the position of the substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Triazine-diones can undergo various chemical reactions due to the presence of reactive sites within the molecule. The ketone groups can be involved in nucleophilic addition reactions, while the triazine ring can participate in substitution reactions. The synthesis methods mentioned in the papers indicate that these compounds can react with isocyanates and isothiocyanates to form cyclic structures , and with amines to form guanidines . These reactions are crucial for the formation of the triazine-dione core and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine-diones are influenced by their molecular structure. The introduction of alkyl groups can increase the hydrophobicity of the molecule, which may affect its solubility in various solvents. The melting and boiling points, as well as the stability of the compound, are determined by the intermolecular forces present, which are in turn affected by the molecular structure. The electronic properties, such as UV absorption and fluorescence, can also be altered by the substitution pattern on the triazine ring. These properties are essential for the practical applications of the compound and would require empirical determination for the specific compound being analyzed.

Wissenschaftliche Forschungsanwendungen

Syntheses and Biological Activities

- Synthesis and Antitumor Activity : A study by Ueda et al. (1987) explored the synthesis of novel heterocycles related to the compound, including their antitumor activities. The research highlighted the potential of these compounds in treating leukemia and their vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Structural Analysis and Properties

- Structural and Tautomeric Studies : Klyuev et al. (1986) conducted x-ray structural analysis on a tetrazole derivative of the compound. They investigated its tautomeric equilibrium and proposed analytical criteria for identifying its forms in various phases (Klyuev, Aleksandrov, Azev, Sidorov, & Esipov, 1986).

Reactivity and Chemical Behavior

Investigation of Reactivity : Forfar et al. (1998) explored the reactivity of a structurally similar compound, leading to the development of various methylated compounds and oxazolotriazin diones (Forfar, Bourgeois, & Jarry, 1998).

Synthesis from Triazine Diones : Research by Traynor and Wibberley (1974) involved the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from triazine diones, contributing to the understanding of the synthesis pathways and reactions of these compounds (Traynor & Wibberley, 1974).

Applications in Antiviral and Antibacterial Research

Antiviral Activity of Nucleosides and Nucleotides : Kim et al. (1978) described the synthesis of nucleoside and nucleotide analogues of the compound, with a focus on their antiviral activities against various viruses (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Novel Biocidal Polymer : A study by Sun, Chen, and Worley (1996) explored the modification of commercial polystyrene with triazine dione moieties, leading to a novel polymer with biocidal properties (Sun, Chen, & Worley, 1996).

Eigenschaften

IUPAC Name |

3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O2/c1-8(2)7-20-14-16-12-11(21(14)10(4)9(3)17-20)13(22)19(6)15(23)18(12)5/h8,10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSOWZBRDJQUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

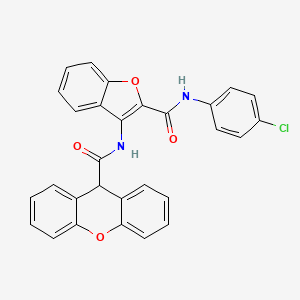

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

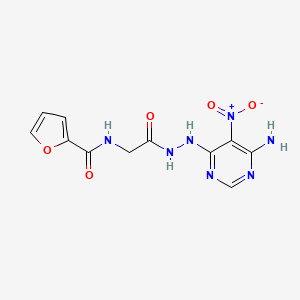

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B3017055.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

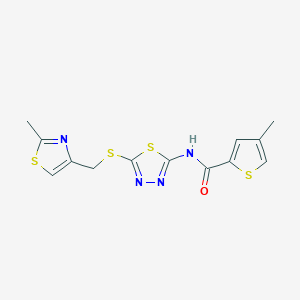

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)